2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
Description
2-((1-(2-Chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic indole derivative characterized by a sulfonyl group at the 3-position of the indole ring, a 2-chlorobenzyl substituent at the indole nitrogen, and an N-phenylacetamide moiety. This compound belongs to a class of molecules designed to modulate biological targets through interactions with the indole core, sulfonyl linkage, and aromatic substituents.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCHIBVMAGWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multi-step organic reactions
Starting Material Preparation: Synthesis begins with the preparation of 1-(2-chlorobenzyl)-1H-indole from indole and 2-chlorobenzyl chloride via a Friedel-Crafts alkylation.
Sulfonylation: The 1-(2-chlorobenzyl)-1H-indole is then subjected to sulfonylation using sulfonyl chloride, yielding the sulfonylated intermediate.
Acetamidation: The final step involves the reaction of the sulfonylated intermediate with phenylacetamide in the presence of a suitable base, leading to the formation of the target compound.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of reaction conditions for maximum yield and purity. Typical considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates.
Catalysts: Use of appropriate catalysts to accelerate reaction steps.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the indole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide or thiol derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Depending on the substituent, halogenating agents, nucleophiles (e.g., amines, alcohols), and bases/acids can be used.
Major Products
Oxidation Products: Hydroxylated or ketone derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various substituted derivatives depending on the reaction specifics.
Scientific Research Applications
The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a complex organic molecule with a unique structure featuring an indole moiety, a sulfonyl group, and a phenylacetamide component. Its molecular formula is C20H19ClN2O2S, which indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The applications of this compound are diverse and have been explored in various scientific fields.
Scientific Research Applications
This compound has been investigated for its biological activities, showing inhibitory effects on certain enzymes, such as carbonic anhydrases, which play a vital role in regulating pH and fluid balance in biological systems. Compounds with similar structures have demonstrated promising results in anticancer assays and antioxidant activities.
Interaction Studies
Interaction studies have revealed that this compound effectively inhibits specific isoforms of carbonic anhydrases. This inhibition profile suggests potential therapeutic applications in treating conditions such as glaucoma and certain types of cancer, where these enzymes are crucial.
Structural Analogs
Structural analogs of this compound include compounds with variations in substituents that can influence biological activity and pharmacological profiles. The unique combination of the indole structure with both sulfonamide and phenylacetamide functionalities sets it apart from its analogs. Examples of related compounds include:
- N-(4-bromophenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chlorobenzyl)acetamide
Synthesis and Characterization
The synthesis of this compound typically involves several steps that can be optimized for yield and purity using techniques such as column chromatography for purification.
Data Transparency and Reproducibility
In scientific research, it is crucial to provide transparent and reproducible methods . When describing methods, detailed information should be included to allow other researchers to interpret and repeat the study . This includes experimental design, data acquisition, and computational processing . Specific data inputs should be explicitly referenced via data citation . Statistical methods should be explained in detail, and any special statistical code or software needed for scientists to reuse or reanalyze datasets should be discussed .
Figures and Data Presentation
Mechanism of Action
The exact mechanism of action depends on its specific application. Generally, it involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. For instance:
Enzymatic Inhibition/Activation: The compound might inhibit or activate specific enzymes, altering metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating signaling pathways and cellular responses.
Gene Expression: Influences gene expression by interacting with DNA or RNA, affecting protein synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Pharmacological and Physicochemical Insights
Sulfur Group Modifications
- Thio/Sulfinyl vs. Sulfonyl : Derivatives with thio (S) or sulfinyl (SO) groups at C3 (e.g., compounds 4–49C and 1-HB-63) exhibit antiviral activity against respiratory syncytial virus (RSV) and influenza A virus (IAV), likely due to enhanced electrophilicity and target binding . The target compound’s sulfonyl (SO2) group may confer stronger hydrogen-bonding capacity but reduced metabolic lability compared to thio/sulfinyl analogues.
Benzyl Substitution Effects
- Chlorine vs. Fluorine : The 2-chlorobenzyl group in the target compound may enhance steric bulk and electron-withdrawing effects compared to the 3-fluorobenzyl substituent in ’s analogue. Fluorine substituents typically improve metabolic stability and membrane permeability, as seen in trifluoromethyl-containing derivatives .
Acetamide Modifications
- Phenyl vs. Trifluoromethyl Phenyl: The N-phenylacetamide in the target compound lacks the electron-withdrawing trifluoromethyl (CF3) group present in ’s analogue.
Absence of Sulfonyl Group
- Compounds lacking the sulfonyl group (e.g., ’s 2-(1H-indol-3-yl)-N-phenylacetamide) show antioxidant and antihyperglycemic activity, suggesting that the sulfonyl moiety in the target compound may shift biological activity toward antiviral or protease inhibition pathways .
Theoretical and Experimental Data
- Spectroscopic Analysis : and detail spectroscopic studies on N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide, highlighting the importance of sulfonyl groups in altering electronic properties (e.g., dipole moments, vibrational modes) that influence receptor binding .
- Synthetic Accessibility : The target compound’s 2-chlorobenzyl group may pose synthetic challenges compared to simpler benzyl derivatives (e.g., ’s N-benzyl-2-(1H-indol-3-yl)acetamide), which are synthesized via straightforward alkylation .
Biological Activity
Introduction
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a complex organic compound with the molecular formula C20H19ClN2O2S. Its structure includes an indole moiety, a sulfonyl group, and a phenylacetamide component, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its inhibitory effects on enzymes, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O2S |
| Molecular Weight | 392.89 g/mol |
| CAS Number | Not specified |
| Chemical Structure | Chemical Structure |
The compound's unique structure is significant for its biological interactions, particularly due to the presence of the indole ring, which is commonly found in various natural products and pharmaceuticals.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibition of carbonic anhydrases (CAs) . These enzymes are crucial for maintaining pH balance and fluid homeostasis in biological systems. Research indicates that this compound effectively inhibits specific isoforms of CAs, suggesting potential therapeutic applications in conditions such as glaucoma and certain cancers where these enzymes are implicated.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated in various studies. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of indole compounds have shown minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic isolates .
Table: Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Candida albicans | 0.30 | Fungicidal |
These findings indicate that the compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Potential
The anticancer activity of indole derivatives has been widely studied, with several compounds exhibiting cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, related compounds have shown IC50 values in the nanomolar range against specific cancer cell lines, highlighting their potential as anticancer agents .
Case Study: Cytotoxicity Assay
In a study examining the cytotoxic effects of similar indole-based compounds on MIA PaCa-2 pancreatic cancer cells, a derivative exhibited an IC50 value of 0.638 μM, demonstrating significant potency . This suggests that this compound may also possess similar anticancer properties worthy of exploration.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : By binding to active sites on carbonic anhydrases, it prevents their normal function.
- Cell Membrane Interaction : The lipophilicity of the phenylacetamide moiety may facilitate membrane penetration, enhancing its bioavailability.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Q & A
Basic: What are the common synthetic routes for 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, and what reaction conditions are critical for high yields?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Sulfonation of the indole ring at the 3-position using chlorosulfonic acid or sulfur trioxide, followed by coupling with 2-chlorobenzyl chloride to introduce the chlorobenzyl group .
- Step 2: Acetamide formation via nucleophilic substitution or coupling reactions. For example, reacting the sulfonated intermediate with N-phenylacetamide derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Critical Conditions:
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Sulfonation + Coupling | 72 | DMF, K₂CO₃, 24h, RT | |
| Click Chemistry | 89 | CuSO₄/Na ascorbate, 12h, 50°C |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?
Answer:
- FT-IR:
- Sulfonyl group: Strong asymmetric/symmetric S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ .
- Indole N-H stretch: Broad peak near 3400 cm⁻¹ .
- ¹H NMR (DMSO-d₆):
- Indole protons: Multiplet at δ 7.2–7.8 ppm (aromatic H).
- Chlorobenzyl CH₂: Singlet at δ 4.8–5.2 ppm .
- Acetamide methyl: Singlet at δ 2.1–2.3 ppm .
- Mass Spectrometry:
- Molecular ion peak [M+H]⁺ at m/z corresponding to C₂₃H₁₈ClN₂O₃S (calc. 449.06) .
Note: Cross-validate with elemental analysis (C, H, N ±0.3%) to confirm purity .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) .
- Dosage and Solubility: Use standardized DMSO concentrations (<0.1% v/v) and confirm compound solubility via dynamic light scattering .
- Mechanistic Studies:
- Perform kinase inhibition assays to identify specific targets (e.g., EGFR, VEGFR) .
- Compare apoptosis markers (e.g., caspase-3 activation) across models .
Recommendation: Replicate studies under controlled conditions and publish raw data for meta-analysis .
Advanced: What computational strategies are effective in predicting the compound’s binding affinity for drug-target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2, tubulin). Focus on sulfonyl and chlorobenzyl groups as key pharmacophores .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors from datasets of analogous indole derivatives .
Validation: Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How can reaction conditions be optimized to improve scalability without compromising yield?
Answer:
- Catalyst Screening: Replace CuSO₄/Na ascorbate with immobilized Cu nanoparticles to reduce metal contamination and enable catalyst recycling .
- Solvent Engineering: Switch from DMF to cyclopentyl methyl ether (CPME), a greener solvent, to enhance reaction efficiency at higher temperatures (70–90°C) .
- Process Intensification: Use flow chemistry for continuous sulfonation steps, reducing reaction time from 24h to 4h .
Table 2: Optimization Outcomes
| Parameter | Improvement | Reference |
|---|---|---|
| Catalyst Recycling | 5 cycles | |
| Solvent Sustainability | 90% recovery | |
| Reaction Time Reduction | 83% |
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent sulfonyl group hydrolysis .
- Humidity: Maintain <30% relative humidity using desiccants (silica gel) .
- Stability Monitoring: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks every 30 days .
Advanced: How can researchers address discrepancies in spectroscopic data between theoretical and experimental results?
Answer:
- DFT Calculations: Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to simulate IR and NMR spectra. Compare with experimental data to identify anomalies (e.g., solvent effects) .
- X-ray Crystallography: Resolve absolute configuration and confirm sulfonyl group geometry, especially if unexpected tautomerism is observed .
- Error Margins: Account for instrument calibration drift (±2 cm⁻¹ in IR; ±0.05 ppm in ¹H NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
